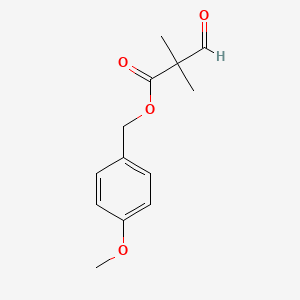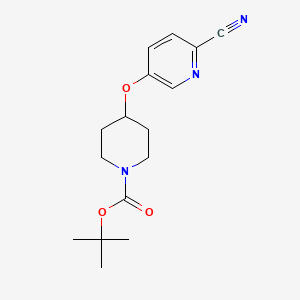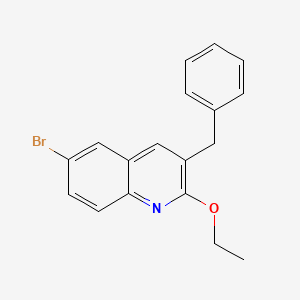
N-(4-Benzylphenyl)-3-oxobutanamidato
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE: is an organic compound characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE typically involves the reaction of 4-benzylphenylamine with an appropriate acylating agent. One common method is the acylation of 4-benzylphenylamine with 3-oxo-butyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and phenyl groups can facilitate binding to hydrophobic pockets, while the carbonyl and amide functionalities can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE: can be compared to other benzylphenyl derivatives, such as:
Uniqueness:
- The specific structure of N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE, with its unique combination of benzyl, phenyl, and butanamide moieties, imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
21684-04-8 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-(4-benzylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)11-17(20)18-16-9-7-15(8-10-16)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20) |
InChI-Schlüssel |
NPTLQLNHCVGQJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




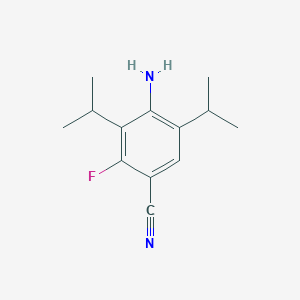
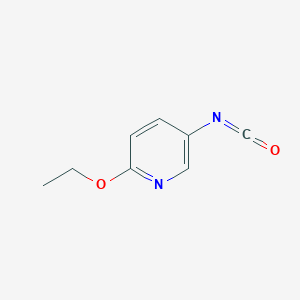
![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)
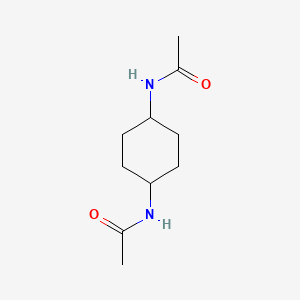
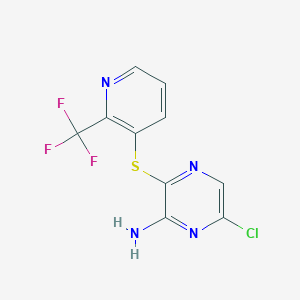
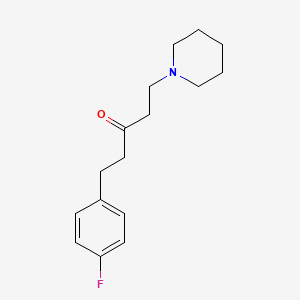
![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)

